Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate
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Overview
Description
2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester is an organic compound with the molecular formula C7H12O5S. This compound is characterized by the presence of a butenoic acid backbone with an ethyl ester group and a methylsulfonyl oxy substituent. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester typically involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methylsulfonyl oxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The methylsulfonyl oxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
2-Butenoic acid, ethyl ester: Lacks the methylsulfonyl oxy group, resulting in different reactivity and applications.
4-[(Methylsulfonyl)oxy]butanoic acid, ethyl ester: Similar structure but with a different carbon chain length, affecting its chemical properties and uses.
This comprehensive overview highlights the significance of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and utilization.
Biological Activity
Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate, also known by its chemical formula C7H12O5S, is a compound with various biological activities that have garnered attention in medicinal chemistry. This article delves into its biological properties, including anti-inflammatory, antitumor, and antimicrobial activities, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a methanesulfonyl group attached to a but-2-enoate backbone. The presence of the methanesulfonate moiety is significant for its biological activity, influencing interactions with biological targets.
1. Anti-inflammatory Activity
Research has shown that this compound exhibits notable anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. A specific study highlighted its effectiveness in reducing edema in animal models, suggesting potential therapeutic applications in conditions such as arthritis and asthma .
2. Antitumor Activity
The compound has also been evaluated for its antitumor effects. In a series of experiments involving different cancer cell lines, this compound showed significant cytotoxicity. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .
3. Antimicrobial Activity
Further investigations into the antimicrobial properties of this compound revealed effectiveness against various bacterial strains. The compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study on mice with induced inflammation, administration of this compound resulted in a significant reduction of paw swelling compared to control groups. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose showing superior efficacy .
Case Study 2: Antitumor Efficacy
A recent study assessed the antitumor activity of this compound against human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values demonstrating potent activity at concentrations lower than those required for conventional chemotherapeutics .
Case Study 3: Antimicrobial Testing
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that it could serve as a promising candidate for further development into an antimicrobial agent .
Summary Table of Biological Activities
Activity | Effectiveness | Mechanism |
---|---|---|
Anti-inflammatory | Significant reduction in inflammation | Inhibition of pro-inflammatory cytokines |
Antitumor | Cytotoxicity against cancer cells | Induction of apoptosis |
Antimicrobial | Effective against Gram-positive bacteria | Disruption of bacterial cell wall integrity |
Properties
CAS No. |
102547-71-7 |
---|---|
Molecular Formula |
C7H12O5S |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl 4-methylsulfonyloxybut-2-enoate |
InChI |
InChI=1S/C7H12O5S/c1-3-11-7(8)5-4-6-12-13(2,9)10/h4-5H,3,6H2,1-2H3 |
InChI Key |
UUFRTUDCQNJDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOS(=O)(=O)C |
Origin of Product |
United States |
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